molecular formula C18H16ClN3O4 B14082802 5-(5-chloro-2-hydroxyphenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxamide

5-(5-chloro-2-hydroxyphenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B14082802
M. Wt: 373.8 g/mol
InChI Key: GYXCJQQZYAKBBN-UHFFFAOYSA-N
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Description

3-(5-chloro-2-hydroxyphenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with chloro, hydroxy, and methoxy groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-2-hydroxyphenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 5-chloro-2-hydroxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate carboxylic acid derivative to yield the pyrazole ring. The final step involves the coupling of the pyrazole derivative with 2,5-dimethoxyaniline under suitable conditions to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(5-chloro-2-hydroxyphenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride

    Substitution: Amines, thiols, sodium hydride

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted pyrazole derivatives

Scientific Research Applications

3-(5-chloro-2-hydroxyphenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-chloro-2-hydroxyphenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-chloro-2-hydroxyphenyl)-N-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide
  • 3-(5-chloro-2-hydroxyphenyl)-N-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxamide

Uniqueness

3-(5-chloro-2-hydroxyphenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxamide is unique due to the presence of both chloro and methoxy groups, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H16ClN3O4

Molecular Weight

373.8 g/mol

IUPAC Name

3-(5-chloro-2-hydroxyphenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H16ClN3O4/c1-25-11-4-6-17(26-2)14(8-11)20-18(24)15-9-13(21-22-15)12-7-10(19)3-5-16(12)23/h3-9,23H,1-2H3,(H,20,24)(H,21,22)

InChI Key

GYXCJQQZYAKBBN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NN2)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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